(S)-(-)-5-fluorowillardiine
CAS No.: 140187-23-1
VCID: VC0002812
Molecular Formula: C7H8FN3O4
Molecular Weight: 217.15 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-(-)-5-Fluorowillardiine is a synthetic compound known for its potent and selective agonistic activity on AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. These receptors are crucial for fast excitatory synaptic transmission in the mammalian brain, playing a significant role in synaptic plasticity, learning, and memory . The compound is synthesized as two distinct isomers, R and S, with the S-isomer being the active form. Biological Activity(S)-(-)-5-Fluorowillardiine is a highly potent and selective AMPA receptor agonist. It is more potent than AMPA itself, with an EC₅₀ value of approximately 1.5 µM, making it seven times more potent than AMPA and 30 times more potent than willardiine . The compound's ability to activate AMPA receptors without significant activity on kainate receptors makes it a valuable tool for studying AMPA receptor-mediated synaptic transmission.
Research Applications(S)-(-)-5-Fluorowillardiine is used in neuroscience research to study the role of AMPA receptors in synaptic plasticity and neurological disorders. Its high potency and selectivity make it an ideal compound for investigating AMPA receptor function in both in vitro and in vivo models. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 140187-23-1 | ||||||||||||
Product Name | (S)-(-)-5-fluorowillardiine | ||||||||||||
Molecular Formula | C7H8FN3O4 | ||||||||||||
Molecular Weight | 217.15 g/mol | ||||||||||||
IUPAC Name | (2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid | ||||||||||||
Standard InChI | InChI=1S/C7H8FN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 | ||||||||||||
Standard InChIKey | DBWPFHJYSTVBCZ-BYPYZUCNSA-N | ||||||||||||
Isomeric SMILES | C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F | ||||||||||||
SMILES | C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F | ||||||||||||
Canonical SMILES | C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F | ||||||||||||
Synonyms | (S)-2-amino-3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | ||||||||||||
Reference | [1]. Hawkinson JE, et al. Effects of thiocyanate and AMPA receptor ligands on (S)-5-fluorowillardiine, (S)-AMPA and (R,S)-AMPA binding. Eur J Pharmacol. 1997 Jun 25;329(2-3):213-21. [2]. Kessler M, et al. Use of [3H]fluorowillardiine to study properties of AMPA receptor allosteric modulators. Brain Res. 2006 Mar 3;1076(1):25-41. [3]. Rembach A, et al. Antisense peptide nucleic acid targeting GluR3 delays disease onset and progression in the SOD1 G93A mouse model of familial ALS. J Neurosci Res. 2004 Aug 15;77(4):573-82. | ||||||||||||
PubChem Compound | 126569 | ||||||||||||
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume